N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24ClN3O3S and its molecular weight is 469.98. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Analysis
The compound's crystal structure has been analyzed to understand its conformational characteristics. Studies show compounds with similar structures have a folded conformation about the methylene C atom of the thioacetamide bridge. The pyrimidine ring's inclination to the benzene ring indicates potential interactions within molecular structures, which can be crucial for understanding drug-receptor interactions or material properties (Subasri et al., 2016) (Subasri et al., 2017).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, similar structures have been designed as inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy. These inhibitors aim to interfere with the folate pathway, crucial for DNA synthesis and cell division. For instance, certain compounds have been synthesized to target dual inhibition of TS and DHFR, showing potent inhibitory activities and suggesting a scaffold conducive to dual inhibition (Gangjee et al., 2008).
Synthetic Chemistry Approaches
Synthetic methodologies have been developed for compounds containing similar structural motifs, focusing on creating derivatives with potential biological activities. Intramolecular cyclization techniques have been explored for synthesizing pyridin-2(1H)-ones, demonstrating the versatility of sulfanylacetamide structures in constructing complex heterocyclic systems (Savchenko et al., 2020).
Antimicrobial and Antitumor Activities
Compounds with related structures have been evaluated for their antimicrobial and antitumor activities, with some showing promising results against various cancer cell lines and microbial strains. This highlights the potential of such compounds in developing new therapeutic agents (Wanare, 2022).
Vibrational Spectroscopy and Molecular Interaction Studies
Vibrational spectroscopy has been used to characterize compounds with similar structures, providing insights into their molecular interactions, stability, and electronic effects. These studies are crucial for understanding the compound's physicochemical properties and its interactions at the molecular level (Mary et al., 2022).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-15(2)11-12-28-23(30)22-21(18-5-3-4-6-19(18)31-22)27-24(28)32-14-20(29)26-13-16-7-9-17(25)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSWEJHGGYOCIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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